[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol

Solid-phase synthesis Recrystallization optimization Process chemistry

[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol (CAS 951122-90-0; synonym: (5-(Trifluoromethyl)benzo[b]thiophen-2-yl)methanol) is a benzothiophene derivative bearing a hydroxymethyl group at the 2-position and a trifluoromethyl substituent at the 5-position of the fused heterocyclic core. With a molecular formula of C10H7F3OS and a molecular weight of 232.22 g/mol, this compound is employed as a versatile synthetic intermediate for constructing biologically active molecules, particularly in kinase-targeted and anti-infective discovery programs.

Molecular Formula C10H7F3OS
Molecular Weight 232.22 g/mol
CAS No. 951122-90-0
Cat. No. B1387814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
CAS951122-90-0
Molecular FormulaC10H7F3OS
Molecular Weight232.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)C=C(S2)CO
InChIInChI=1S/C10H7F3OS/c11-10(12,13)7-1-2-9-6(3-7)4-8(5-14)15-9/h1-4,14H,5H2
InChIKeyWLNKENBTAMHHBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol CAS 951122-90-0 – A Regiochemically Defined Trifluoromethylated Benzothiophene-Methanol Building Block for Medicinal Chemistry and Chemical Biology


[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol (CAS 951122-90-0; synonym: (5-(Trifluoromethyl)benzo[b]thiophen-2-yl)methanol) is a benzothiophene derivative bearing a hydroxymethyl group at the 2-position and a trifluoromethyl substituent at the 5-position of the fused heterocyclic core [1]. With a molecular formula of C10H7F3OS and a molecular weight of 232.22 g/mol, this compound is employed as a versatile synthetic intermediate for constructing biologically active molecules, particularly in kinase-targeted and anti-infective discovery programs . The experimentally determined melting point of 105–107 °C and predicted boiling point of 324.8±37.0 °C distinguish its physical behavior from close analogs, enabling predictable purification by recrystallization and reliable solid dosing in parallel synthesis workflows.

Why 5-Trifluoromethylbenzothiophene-2-methanol Cannot Be Replaced by Generic Benzothiophene-2-methanol or 5-Methyl Congeners in Regiochemically Demanding Synthetic Sequences


The 5-trifluoromethyl substituent profoundly alters the electronic character, lipophilicity, and hydrogen-bonding capacity of the benzothiophene scaffold relative to unsubstituted benzo[b]thiophene-2-methanol (CAS 17890-56-1) and 5-methylbenzo[b]thiophene-2-methanol (CAS 22962-49-8) [1]. Substituting the -CF3 group with -H or -CH3 changes the logP by approximately 0.3–0.6 units and shifts the hydroxyl pKa by ~0.17 units, which alters the efficiency of Mitsunobu and acylation reactions at the 2-hydroxymethyl handle, the metabolic stability of downstream drug candidates, and the target binding conformation in the final bioactive molecule [2]. Regioisomeric relocation of the CF3 group to the 6-position (CAS 863118-46-1) further modifies the compound's logP by ~0.77 units, directly impacting chromatographic retention and cellular permeability profiles . Consequently, generic substitution without re-optimization of the synthetic route and biological target engagement is likely to fail.

Quantitative Differentiation Evidence for [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol Versus Closest Analogs – A Comparator-Anchored Selection Guide


Experimentally Determined Melting Point of 105–107 °C Versus 98–102 °C for Unsubstituted Benzothiophene-2-methanol: Implications for Solid-Phase Handling and Crystallization-Based Purification

The target compound exhibits a melting point of 105–107 °C , which is 5–7 °C higher than the melting point of unsubstituted benzo[b]thiophene-2-methanol (98–102 °C, TCI specification ). This difference reflects the increased lattice energy imparted by the trifluoromethyl group and provides practical advantages: the elevated melting point widens the window for solvent selection during recrystallization and reduces the risk of oiling-out during large-scale isolation, a known complication with the lower-melting unsubstituted analog .

Solid-phase synthesis Recrystallization optimization Process chemistry

Predicted Lipophilicity (XLogP3 3.0) Exceeds That of the 5-Methyl Analog (LogP 2.70) by ~0.3 Log Units, Enhancing Predicted Membrane Permeability by an Estimated ~2-Fold

The computed lipophilicity of the target compound (XLogP3 = 3.0 [1]) is approximately 0.3 log units higher than that of the 5-methyl analog (LogP = 2.70 ). Under the Lipinski 'Rule of 5' framework, a ΔLogP of +0.3 correlates with an approximately 2-fold increase in predicted passive membrane permeability [2]. The 6-CF3 regioisomer (CAS 863118-46-1) exhibits a still higher ACD/LogP of 3.77 , demonstrating that the 5-position provides a quantitatively intermediate lipophilicity that balances permeability with aqueous solubility—a parameter space often preferred for oral drug-like molecules.

Drug-likeness optimization CNS permeability Fragment-based drug design

Hydroxyl Proton Acidity (pKa 13.72) is Shifted 0.17 Units Lower than the 5-Methyl Analog (pKa 13.89), Indicating Greater Electrophilic Activation for Conjugate Addition and Esterification Reactions

The predicted acid dissociation constant of the benzylic hydroxyl group in the target compound (pKa = 13.72±0.10 ) is 0.17 pKa units lower than that of the 5-methylbenzothiophene-2-methanol analog (pKa = 13.89±0.10 ). This reproducible difference arises from the electron-withdrawing inductive effect of the -CF3 group transmitted through the benzothiophene π-system, stabilizing the alkoxide conjugate base [1]. Under identical basic conditions (e.g., NaH in DMF at 0 °C), the 5-CF3 derivative is expected to undergo approximately 48% faster deprotonation to the alkoxide, thereby enhancing the rate of subsequent O-alkylation, Mitsunobu coupling, or mesylation reactions that exploit the 2-hydroxymethyl handle.

Synthetic methodology Reaction kinetics Building block reactivity

Controlled Hydroxymethyl Reactivity Versus the Highly Electrophilic Bromomethyl Analog: Superior Functional Group Tolerance in Multi-Step Synthetic Sequences

The 2-bromomethyl-5-(trifluoromethyl)benzothiophene analog (CAS 1858256-40-2; MW 295.12 g/mol ) is sometimes proposed as an alternative electrophilic coupling partner; however, its benzylic bromide handle undergoes rapid nucleophilic displacement that can lead to premature consumption, competing elimination, and cross-reactivity with unprotected amines or carboxylates . In contrast, the target hydroxymethyl compound (MW 232.22 g/mol [1]) requires deliberate activation (e.g., conversion to mesylate, tosylate, or Mitsunobu conditions) before undergoing nucleophilic substitution, affording the synthetic chemist precise temporal control over the coupling step. This 'latent electrophile' character enables one-pot sequential transformations—such as selective oxidation to the aldehyde or direct esterification—without compromising other sensitive functional groups in the growing molecule. Additionally, the target compound offers superior atom economy: its molecular weight is 21% lower than the bromomethyl analog (232.22 vs 295.12 g/mol).

Synthetic strategy Protecting-group-free synthesis Atom economy

Predicted Density of 1.448 g/cm³ and Topological Polar Surface Area of 48.5 Ų Offer Differentiated Solid-Phase Extraction and Chromatographic Retention Relative to Non-Fluorinated Analogs

The predicted density of the target compound (1.448±0.06 g/cm³ ) is approximately 12% higher than that of the 5-methyl analog (1.245±0.06 g/cm³ ) and 15% higher than benzo[b]thiophene-2-methanol (1.294 g/cm³ [1]). In reversed-phase HPLC (C18 column, acetonitrile/water gradient), these density and logP differences translate to a predicted retention time shift of approximately 1.5–2.5 minutes under standard gradient conditions (10–90% ACN over 20 min) [2]. The topological polar surface area (TPSA) of 48.5 Ų is identical to that of the unsubstituted analog (48.5 Ų), confirming that the CF3 group modifies lipophilicity without altering the hydrogen-bonding footprint—a crucial feature for maintaining target binding specificity in fragment-based drug design (FBDD) where TPSA must remain below 60 Ų for rule-of-3 compliance [3].

Analytical method development Chromatographic separations Fragment-based drug design

Highest-Value Application Scenarios for [5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol Grounded in Quantitative Differentiation Evidence


Kinase-Focused Library Synthesis Leveraging the Balanced Lipophilicity and Latent Electrophile Handle

The intermediate logP of 3.0 [1] and the latent electrophile character of the 2-hydroxymethyl group make this compound an optimal building block for generating kinase-targeted compound libraries. The 5-CF3 substituent occupies the selectivity pocket of the ATP-binding site in many kinases, while the hydroxymethyl handle permits late-stage diversification via Mitsunobu coupling or mesylation followed by nucleophilic displacement—reactions accelerated by the 0.17-unit lower pKa relative to the 5-methyl analog [2]. This enables the construction of focused libraries with systematic variation at the 2-position without altering the CF3 pharmacophore, a strategy widely employed in the development of benzothiophene-based kinase inhibitors for oncology indications .

Fragment-Based Drug Discovery (FBDD) Screening Libraries Compliant with the 'Rule of Three'

With a molecular weight of 232.22 g/mol, TPSA of 48.5 Ų, XLogP3 of 3.0, and 1 hydrogen bond donor [1], this compound satisfies all parameters of the 'Rule of Three' for fragment-based lead discovery (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3, TPSA ≤ 60 Ų) [2]. Unlike the 6-CF3 regioisomer (ACD/LogP = 3.77, which violates the logP guideline), the 5-CF3 derivative remains within the optimal fragment space, maximizing the probability of detecting specific binding interactions in NMR-based or SPR-based fragment screens. The experimentally determined melting point of 105–107 °C ensures reliable solid dispensing at sub-mg quantities, a critical requirement for fragment library management.

Agrochemical Intermediate Synthesis Exploiting the Electron-Withdrawing Trifluoromethyl Motif

The trifluoromethyl group is a privileged substituent in modern agrochemicals, where it enhances metabolic stability and environmental persistence [1]. This compound can serve as a direct precursor to 5-(trifluoromethyl)benzothiophene-2-carbaldehyde via selective oxidation of the hydroxymethyl group (e.g., using Dess-Martin periodinane or MnO2), an intermediate for the synthesis of trifluoromethylated benzothiophene-based fungicides and herbicides [2]. The higher density (1.448 g/cm³) and lower volatility (boiling point 324.8 °C) compared to non-fluorinated analogs facilitate safer large-scale handling and simplify solvent recovery during process development.

Reference Standard for HPLC Method Validation in Quality Control of Fluorinated Aromatic Building Blocks

The well-defined melting point (105–107 °C [1]), predicted density (1.448 g/cm³), and distinct reversed-phase chromatographic retention (RT shift of ~1.5–2.5 min vs non-fluorinated analogs [2]) make this compound suitable as a retention time marker and system suitability standard for HPLC method validation in quality control laboratories handling fluorinated benzothiophene building blocks. The compound's GHS classification as an irritant (H315, H319, H335 ) is well-characterized, facilitating straightforward safety documentation for use in regulated analytical environments.

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